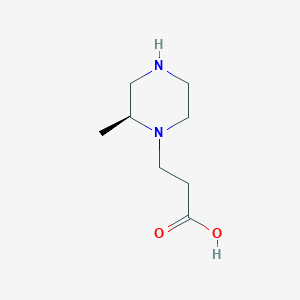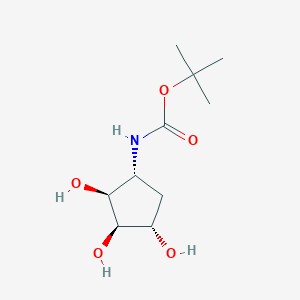
tert-Butyl ((1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate is a chemical compound with a complex structure that includes a cyclopentyl ring substituted with three hydroxyl groups and a carbamate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the cyclopentyl ring with the desired hydroxyl substitutions. This can be achieved through a series of reactions including cyclization, hydroxylation, and protection/deprotection steps.
The final step involves the introduction of the carbamate group. This is usually done by reacting the hydroxyl-substituted cyclopentyl compound with tert-butyl isocyanate under controlled conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, industrial methods often incorporate continuous flow techniques and advanced purification methods to ensure consistent product quality.
化学反应分析
Types of Reactions
rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives. Substitution reactions can result in the formation of halogenated or alkylated compounds.
科学研究应用
rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate involves its interaction with specific molecular targets. The hydroxyl groups and carbamate moiety play a crucial role in its binding to enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate can be compared with other similar compounds, such as:
- tert-butyl N-[(1R,2S,3R,4S)-3-formylbicyclo[2.2.1]heptan-2-yl]carbamate
- tert-butyl (2R,4S)-4-hydroxy-2-(((4-(methoxycarbonyl)cyclohexyl)oxy)methyl)pyrrolidine-1-carboxylate
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture
属性
分子式 |
C10H19NO5 |
|---|---|
分子量 |
233.26 g/mol |
IUPAC 名称 |
tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11-5-4-6(12)8(14)7(5)13/h5-8,12-14H,4H2,1-3H3,(H,11,15)/t5-,6+,7+,8-/m1/s1 |
InChI 键 |
MVBZHAVXVQYPSO-VGRMVHKJSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@H]([C@H]1O)O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC1CC(C(C1O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylicacid](/img/structure/B15307783.png)


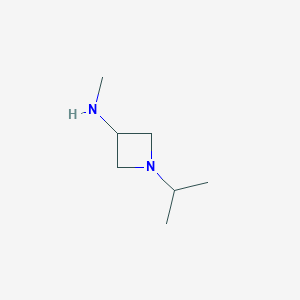
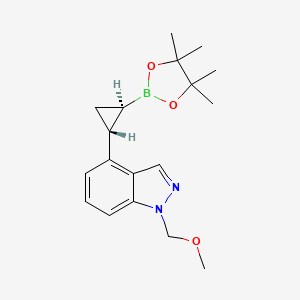
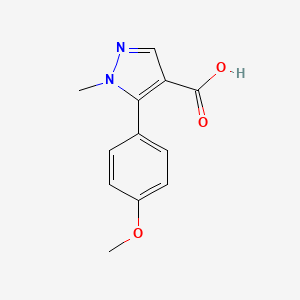
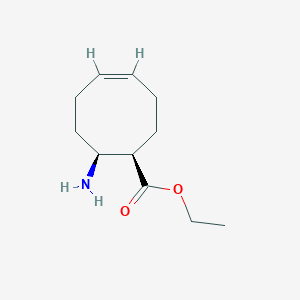
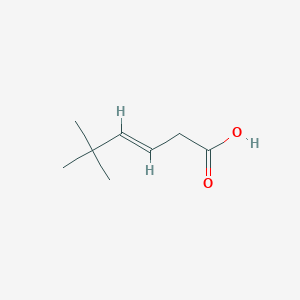
![2-[(3,3-Dimethylbutyl)amino]ethan-1-olhydrochloride](/img/structure/B15307827.png)

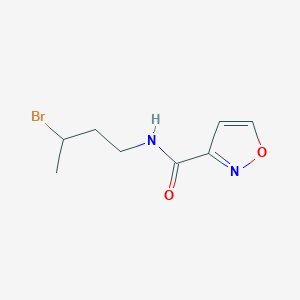

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-2-carboxylic acid](/img/structure/B15307845.png)
